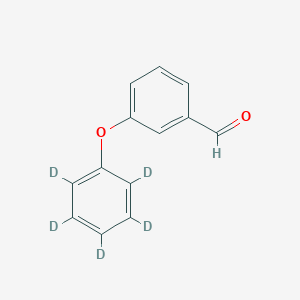
1-Allyl-catellagic Acid Diethyl Ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Allyl-catellagic Acid Diethyl Ether is a chemical compound with the molecular formula C19H14O6 and a molecular weight of 338.31 g/mol . It belongs to the class of ellagitannins, which are polyphenolic compounds found in various plants, including pomegranate, oak, and strawberry. This compound has gained attention due to its potential therapeutic and environmental applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Allyl-catellagic Acid Diethyl Ether can be synthesized from 10-O-Allyl-3,8-deshydroxy-9-O-Methyl Luteic Acid Methyl Ester . The synthesis involves the following steps:
Protonation: The hydroxyl group of the starting material is protonated using a strong acid.
Nucleophilic Attack: Another equivalent of the alcohol performs a nucleophilic attack at the carbon, leading to the formation of a new C-O bond.
Deprotonation: The product is deprotonated by another equivalent of solvent or a weak base, resulting in the ether product.
Industrial Production Methods: The industrial production of this compound typically involves the acid-catalyzed dehydration of primary alcohols. This process is similar to the production of diethyl ether, where ethanol is heated in the presence of strong acid to form the ether .
Análisis De Reacciones Químicas
Types of Reactions: 1-Allyl-catellagic Acid Diethyl Ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ether group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Strong acids like hydroiodic acid or Lewis acids like boron tribromide are used for substitution reactions
Major Products:
Oxidation: Quinones
Reduction: Alcohols
Substitution: Alkyl halides and phenols
Aplicaciones Científicas De Investigación
1-Allyl-catellagic Acid Diethyl Ether has various scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.
Industry: Used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Allyl-catellagic Acid Diethyl Ether involves its interaction with molecular targets and pathways. The compound exerts its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.
Enzyme Inhibition: Inhibiting enzymes involved in disease pathways, such as cyclooxygenase and lipoxygenase.
Comparación Con Compuestos Similares
Diethyl Ether: A simple symmetrical ether used as a solvent and anesthetic.
Taspine: An alkaloid with similar therapeutic properties.
Comparison: 1-Allyl-catellagic Acid Diethyl Ether is unique due to its polyphenolic structure and its presence in various plants. Unlike diethyl ether, which is primarily used as a solvent, this compound has potential therapeutic applications. Compared to taspine, it has a different molecular structure and may exhibit distinct biological activities .
Propiedades
IUPAC Name |
7,14-dimethoxy-5-prop-2-enyl-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4(16),5,7,11(15),12-hexaene-3,10-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O6/c1-4-5-9-8-12(23-3)17-15-13(9)19(21)25-16-11(22-2)7-6-10(14(15)16)18(20)24-17/h4,6-8H,1,5H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHIBRXZERHUOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C3=C(C=C1)C(=O)OC4=C(C=C(C(=C34)C(=O)O2)CC=C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443566 |
Source


|
| Record name | AGN-PC-0N8V9K | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216374-59-3 |
Source


|
| Record name | AGN-PC-0N8V9K | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(5E)-5-(5-oxo-6H-pyrido[4,3-c][1]benzazepin-11-ylidene)pentanoic acid](/img/structure/B142644.png)





